molecular formula C14H25N3O2 B7572237 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one

Cat. No. B7572237
M. Wt: 267.37 g/mol
InChI Key: LIOYUKCOUYNTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one, also known as DMCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMCPA is a member of the piperidine family of compounds and is commonly used as a research tool to study the central nervous system.

Scientific Research Applications

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one is commonly used as a research tool to study the central nervous system. It has been shown to act as a potent and selective agonist of the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has also been shown to modulate the activity of other receptors, such as the dopamine D2 receptor and the NMDA receptor. Due to its ability to interact with multiple receptors, 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has potential applications in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia.

Mechanism of Action

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one acts as an agonist of the sigma-1 receptor, which is located in various regions of the brain, including the cortex, hippocampus, and striatum. Activation of the sigma-1 receptor by 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one leads to the modulation of various signaling pathways, including the release of neurotransmitters, such as dopamine and glutamate. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has also been shown to modulate the activity of voltage-gated ion channels, such as the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects
4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has been shown to have various biochemical and physiological effects. In animal studies, 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has been shown to increase locomotor activity, enhance memory formation, and reduce anxiety-like behavior. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has also been shown to have analgesic effects and to reduce the development of tolerance to opioids. In addition, 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has been shown to have neuroprotective effects and to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has several advantages as a research tool. It is a potent and selective agonist of the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one is also relatively easy to synthesize and can be obtained in high purity. However, there are some limitations to the use of 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one in lab experiments. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its long-term effects. In addition, 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has potential off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one. One area of research is the development of novel sigma-1 receptor agonists that have improved pharmacokinetic properties and reduced off-target effects. Another area of research is the investigation of the role of the sigma-1 receptor in various neurological disorders, such as depression, anxiety, and schizophrenia. Finally, the development of new methods for the delivery of 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one to the brain, such as the use of nanoparticles or liposomes, could improve its efficacy as a therapeutic agent.
Conclusion
In conclusion, 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one is a synthetic compound that has potential applications in various fields, including neuroscience and pharmacology. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one is a potent and selective agonist of the sigma-1 receptor and has been shown to modulate the activity of other receptors, such as the dopamine D2 receptor and the NMDA receptor. 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one has various biochemical and physiological effects and has potential applications in the treatment of various neurological disorders. However, there are some limitations to the use of 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one in lab experiments, and future research is needed to improve its efficacy as a research tool and therapeutic agent.

Synthesis Methods

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one is synthesized using a multi-step process that involves the reaction between 1-methylpyrrolidin-2-one and 2-(dimethylaminomethyl)piperidine. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate or aluminum chloride, to produce 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one as the final product. The purity of 4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one can be improved by recrystallization or column chromatography.

properties

IUPAC Name

4-[2-[(dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-15(2)10-12-6-4-5-7-17(12)14(19)11-8-13(18)16(3)9-11/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOYUKCOUYNTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCCCC2CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-[(Dimethylamino)methyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one

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